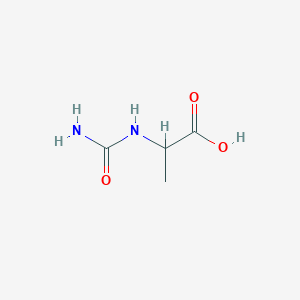

CARBAMOYL-DL-ALA-OH

描述

N-氨甲酰基-丙氨酸是一种有机化合物,属于 N-氨甲酰基-α 氨基酸类。其特点是在α 氨基酸的末端氮原子上连接着一个氨甲酰基。

准备方法

合成路线及反应条件: N-氨甲酰基-丙氨酸可以通过多种方法合成。一种常见的方法是在受控条件下使丙氨酸与尿素发生反应。 该反应通常需要催化剂,并在升高的温度下进行,以促进氨甲酰基的形成 .

工业生产方法: 在工业环境中,N-氨甲酰基-丙氨酸的生产通常涉及大规模合成技术。一种这样的方法包括使用氨基酸 N-羧酸酐 (NCA) 作为中间体。 NCA 通过氨基酸与光气或其衍生物反应,然后环化制备 。这种方法可以高效地大规模生产 N-氨甲酰基-丙氨酸。

化学反应分析

Hydrolysis Reactions

N-Carbamoyl-DL-alanine undergoes hydrolysis under enzymatic and chemical conditions to yield β-alanine, ammonia, and carbon dioxide. This reaction is critical in metabolic pathways and industrial processes.

-

Enzymatic Hydrolysis :

- Beta-ureidopropionase (UPB1) :

Catalyzes the hydrolysis of N-carbamoyl-β-alanine to β-alanine, CO₂, and NH₃. The enzyme exhibits a specific activity of ~14 U·mg⁻¹ for this substrate, with optimal activity at pH 8.0 and 55°C . - D-Carbamoylase :

Shows specificity for N-carbamoyl-D-alanine, with a turnover rate of 1 μmol·min⁻¹·mg⁻¹. Structural studies reveal hydrogen bonding between the substrate and residues Arg176/Asn173 in the active site .

- Beta-ureidopropionase (UPB1) :

-

Chemical Hydrolysis :

Acidic or basic conditions accelerate non-enzymatic hydrolysis. The carbamoyl group’s pKa (~8–9) influences reaction rates, with faster cleavage observed at alkaline pH .

Substitution Reactions

The carbamoyl group participates in nucleophilic substitution, enabling functionalization for peptide and glycan synthesis.

-

Glycosylation :

Carbamoylated serine residues react with trichloroacetimidate donors (e.g., glucosyl or mannosyl derivatives) under mild acidic conditions (DCM, 0°C to RT). This forms stable neoglycopeptides, with yields up to 85% . -

Protection/Deprotection in Synthesis :

The carbamoyl group serves as a temporary protecting group for amines. Deprotection involves treatment with mercaptoethanol or acidic conditions (e.g., TFA) .

Enzymatic Specificity and Kinetics

D-Carbamoylase exhibits stereoselectivity and substrate preferences:

| Substrate | Relative Activity (%) | Optimal pH | Temperature (°C) |

|---|---|---|---|

| N-Carbamoyl-D-alanine | 100 | 8.0 | 55 |

| N-Carbamoyl-D-tryptophan | 85 | 7.5 | 50 |

| N-Carbamoyl-L-alanine | <5 | – | – |

Data sourced from kinetic studies on recombinant D-carbamoylase .

Thermal Stability and Decomposition

N-Carbamoyl-DL-alanine decomposes under elevated temperatures (>80°C) or prolonged heating, forming β-alanine and cyanate. For example:

pH-Dependent Reactivity

The carbamoyl group’s stability and reactivity are pH-sensitive:

科学研究应用

Chemical Synthesis

N-Carbamoyl-Alanine serves as a precursor in the synthesis of various organic compounds and polymers. Its ability to undergo hydrolysis and alkylation makes it valuable in creating complex molecules necessary for research and development in organic chemistry .

Biological Research

The compound plays a crucial role in metabolic pathways, particularly in enzymatic reactions involving amino acids. Studies have shown that it interacts with specific enzymes, influencing their activity and potentially altering metabolic outcomes. For instance, research indicates that N-Carbamoyl-Alanine inhibits Peroxiredoxin-2, affecting cellular responses to oxidative stress by increasing reactive oxygen species levels.

Medical Applications

N-Carbamoyl-Alanine is being investigated for its therapeutic potential. Its involvement in drug development is significant, particularly in targeting specific biochemical pathways relevant to disease mechanisms. The compound’s ability to modulate enzyme activity positions it as a candidate for developing new pharmaceuticals aimed at various health conditions .

Industrial Biotechnology

The compound is utilized for producing optically pure amino acids and derivatives, which are essential in pharmaceuticals and biotechnology industries. The enzyme N-Carbamoyl-β-Alanine Amidohydrolase derived from Rhizobium radiobacter has shown promise in catalyzing reactions that yield valuable amino acids through biotransformation processes .

Data Tables

Case Study 1: Enzymatic Activity Characterization

A study characterized the enzyme N-Carbamoyl-β-Alanine Amidohydrolase from Rhizobium radiobacter, revealing its high specificity for linear carbamoyl substrates. The enzyme exhibited optimal activity at pH 8.0 and 55°C, demonstrating its potential for industrial applications in producing L-α-, L-β-, and L-γ-amino acids .

Case Study 2: Therapeutic Potential

Research exploring the interaction between N-Carbamoyl-Alanine and Peroxiredoxin-2 highlighted its role in modulating oxidative stress within cells. This finding suggests potential therapeutic strategies for diseases linked to oxidative damage, presenting opportunities for further drug development .

作用机制

N-氨甲酰基-丙氨酸的作用机制涉及它与特定分子靶点和途径的相互作用。一个关键的靶点是酶 N-氨甲酰基-β-丙氨酸酰胺水解酶,它催化 N-氨甲酰基-丙氨酸水解生成 β-丙氨酸和其他产物。 该反应在嘧啶核苷酸的降解中至关重要 .

类似化合物:

3-脲基丙酸:

N-氨甲酰基天冬氨酸: 该化合物含有连接在天冬氨酸上的氨甲酰基,参与嘧啶的生物合成.

独特性: N-氨甲酰基-丙氨酸的独特性在于其特定的结构以及α 氨基酸上存在氨甲酰基。 这种结构特征赋予了其独特的化学性质和反应性,使其在各种科学和工业应用中具有价值 .

相似化合物的比较

3-Ureidopropionic Acid:

N-Carbamoylaspartic Acid: This compound contains a carbamoyl group attached to aspartic acid and is involved in the biosynthesis of pyrimidines.

Uniqueness: N-Carbamoyl-Alanine is unique due to its specific structure and the presence of the carbamoyl group on the alpha amino acid. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

生物活性

Carbamoyl-DL-Ala-OH, also known as N-Carbamoyl-DL-alanine, is a compound of significant interest in biochemical and pharmacological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Overview of this compound

This compound is classified as an N-carbamoyl-alpha amino acid. Its structure features a carbamoyl group attached to the terminal nitrogen atom of the alanine molecule. This unique configuration contributes to its diverse biological activities, particularly in amino acid metabolism and enzyme interactions.

Target Interaction

The primary target of this compound is Peroxiredoxin-2 (PRDX2) , an antioxidant enzyme involved in cellular responses to oxidative stress. The interaction between this compound and PRDX2 results in the inhibition of the enzyme's function. This inhibition leads to increased levels of reactive oxygen species (ROS), which can induce DNA double-strand breaks (DSBs) and potentially trigger cell death in specific contexts, such as cancer cells deficient in CHEK2 .

Biochemical Pathways

The inhibition of PRDX2 by this compound affects several biochemical pathways:

- Oxidative Stress Response : By inhibiting PRDX2, the compound disrupts the balance of ROS within cells, leading to oxidative damage.

- Cellular Proliferation : Increased ROS levels can influence signaling pathways that regulate cell growth and apoptosis.

Biological Activity and Research Findings

Research has highlighted several biological activities associated with this compound:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Cancer Therapeutics : The compound has shown potential in cancer therapy by exploiting its synthetic lethal interaction with CHEK2 in colorectal cancer cells. This interaction could be leveraged for targeted therapies .

- Enzymatic Activity Modulation : Studies have indicated that this compound can influence enzymatic activities by modulating protein conformation and stability through hydrogen bonding interactions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| Carbamoyl-DL-alanine | Carbamoyl group on alpha carbon | Peptide synthesis, protein interaction |

| N-Carbamoyl-beta-alanine | Carbamoyl group on beta carbon | Metabolic role |

| 3-Ureidopropionic acid | Ureido group on propionic acid | Metabolite function |

| N-Acetyl-DL-alanine | Acetyl group on alpha carbon | Varies with acetylation |

The distinct placement of the carbamoyl group in this compound endows it with unique reactivity and biological properties compared to these similar compounds .

Case Studies

Several case studies have been conducted to evaluate the effects of this compound:

- Study on Neurodegenerative Diseases : Research explored the potential neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated a dose-dependent reduction in neuronal cell death when treated with this compound .

- Cancer Cell Line Experiments : In vitro studies using colorectal cancer cell lines demonstrated that the inhibition of PRDX2 by this compound led to increased apoptosis rates among CHEK2-deficient cells, suggesting a promising avenue for targeted cancer therapies .

属性

IUPAC Name |

2-(carbamoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSWEUMSEVLFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330095 | |

| Record name | N-Carbamyl-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77340-50-2 | |

| Record name | N-Carbamyl-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(carbamoylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic lethal interaction between CHEK2 and PRDX2 in colorectal cancer?

A2: The research highlights a synthetic lethal (SL) interaction between CHEK2 and PRDX2 in CRC cells [, ]. This means that while the loss of either CHEK2 or PRDX2 alone may not be lethal to the cell, the simultaneous inhibition of both leads to cell death. This SL interaction can be exploited for targeted cancer therapy. Specifically, by using NCA to inhibit PRDX2 in CHEK2-deficient CRC cells, selective killing of these cancer cells can be achieved [, ].

Q2: How is the efficacy of N-Carbamoyl-Alanine enhanced for the treatment of CHEK2-null colorectal cancer cells?

A3: One study investigated the use of chitosan nanoparticles as a delivery system for NCA []. NCA encapsulated in these nanoparticles (NCA-Chit NPs) demonstrated enhanced efficacy compared to free NCA. The chitosan nanoformulation improved the delivery of NCA to the target cells, leading to approximately 8 times greater efficacy in killing CHEK2-null HCT116 cells compared to free NCA []. This highlights the potential of nanoformulations for improving drug delivery and therapeutic efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。